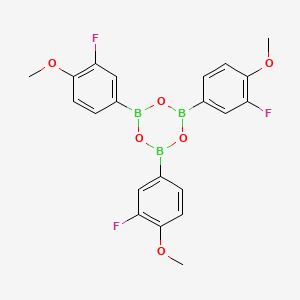

3-Fluoro-4-methoxyphenyl boronic acid anhydride

Beschreibung

BenchChem offers high-quality 3-Fluoro-4-methoxyphenyl boronic acid anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methoxyphenyl boronic acid anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4,6-tris(3-fluoro-4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18B3F3O6/c1-28-19-7-4-13(10-16(19)25)22-31-23(14-5-8-20(29-2)17(26)11-14)33-24(32-22)15-6-9-21(30-3)18(27)12-15/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADHZAONANTYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=C(C=C2)OC)F)C3=CC(=C(C=C3)OC)F)C4=CC(=C(C=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18B3F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Role of Fluorinated Arylboronates in Modern Synthesis

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenylboroxine: Properties, Reactivity, and Applications

In the landscape of modern organic chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[3] Among the vast arsenal of fluorinated building blocks, arylboronic acids and their corresponding boroxine anhydrides stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions.

This guide provides a deep dive into 3-Fluoro-4-methoxyphenylboroxine, the trimeric anhydride of 3-Fluoro-4-methoxyphenylboronic acid. We will move beyond a simple datasheet to explore the causality behind its properties, the rationale for its use in complex syntheses, and the practical considerations for its application in the laboratory. As a reagent that sits at the intersection of fluorine chemistry and cross-coupling, its utility is of significant interest to researchers aiming to construct complex molecular architectures with precisely tuned electronic and physiological properties.

Core Identity and Physicochemical Profile

3-Fluoro-4-methoxyphenylboroxine is a white to off-white solid that exists in a dehydrative equilibrium with its corresponding boronic acid. The boroxine is a six-membered ring composed of alternating boron and oxygen atoms, with a 3-fluoro-4-methoxyphenyl substituent on each boron atom. This equilibrium is a critical consideration for its use, as the presence of water will favor the monomeric boronic acid form. For stoichiometric purposes in anhydrous reactions, the boroxine is often the preferred, more stable entity.

Diagram: Boronic Acid-Boroxine Equilibrium

The following diagram illustrates the dynamic relationship between 3-Fluoro-4-methoxyphenylboronic acid and its cyclic trimer, the boroxine. This dehydration-hydration equilibrium is fundamental to its storage and reactivity.

Caption: Reversible formation of the boroxine from the boronic acid via dehydration.

Table: Physicochemical Data

The following table summarizes the key physical and chemical properties for both the boronic acid and its boroxine form. Note that experimental values for the boroxine are less common in literature, as it is often sold as the boronic acid containing "varying amounts of anhydride".[4]

| Property | 3-Fluoro-4-methoxyphenylboronic Acid | 3-Fluoro-4-methoxyphenylboroxine |

| Synonym(s) | 3-Fluoro-4-methoxybenzeneboronic Acid | 3-Fluoro-4-methoxyphenylboronic acid anhydride |

| CAS Number | 149507-26-6[4] | 149506-26-3[5] |

| Molecular Formula | C₇H₈BFO₃[4] | C₂₁H₁₈B₃F₃O₆[5] |

| Molecular Weight | 169.95 g/mol [4] | 456.13 g/mol (Calculated)[5] |

| Appearance | White to off-white powder | White to off-white solid |

| Melting Point | 198-211 °C (decomposes)[4][6] | Not well-defined due to equilibrium |

| Boiling Point | 318.1 °C at 760 mmHg (Predicted)[6] | Not applicable |

| Density | 1.26 g/cm³ (Predicted)[6] | Not available |

| Solubility | Soluble in methanol[6] | Soluble in aprotic organic solvents |

Spectroscopic Profile: An Expert Interpretation

While raw spectral data requires direct acquisition, a senior scientist can predict the key features based on the molecule's structure. These expected signals are crucial for confirming the identity and purity of the material.[7]

-

¹H NMR: The aromatic region will be complex due to the substitution pattern and fluorine-proton coupling. One would expect three distinct aromatic signals. The proton ortho to the fluorine will appear as a doublet of doublets, as will the proton ortho to the boronic acid group. The proton meta to both the fluorine and boronic acid will likely be a triplet or a more complex multiplet. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The boronic acid hydroxyl protons (-B(OH)₂) will appear as a broad, exchangeable singlet which may not be observed in all solvents.[8]

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatics. The carbon attached to the boron atom will be broad and may be difficult to observe. The remaining aromatic carbons and the methoxy carbon will appear at their characteristic chemical shifts.

-

¹⁹F NMR: This is a powerful tool for analyzing fluorinated compounds.[9] A single resonance is expected for the fluorine atom. Its precise chemical shift is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent method for monitoring reaction progress where the aromatic ring's environment changes.

-

Infrared (IR) Spectroscopy: For samples containing the boronic acid, a very broad absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the B(OH)₂ group. Strong peaks around 1300-1400 cm⁻¹ are characteristic of B-O stretching. Additionally, the spectrum will show C-O stretching for the methoxy ether and a C-F stretching band.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3-Fluoro-4-methoxyphenylboroxine lies in its role as an organoboron nucleophile in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[10][11]

Causality of Reactivity

The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.

-

Transmetallation: The organic group from the boroxine is transferred to the palladium center, displacing the halide. This step is crucial and typically requires a base to activate the boronic acid/boroxine.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

The presence of the ortho-fluoro and para-methoxy groups on the boroxine's aryl ring is a strategic design choice. The electron-withdrawing fluorine and electron-donating methoxy group create a specific electronic profile on the aryl ring, which is transferred to the final product. This electronic tuning is a key tactic in medicinal chemistry to modulate a drug candidate's interaction with its biological target.[13][14]

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative methodology for coupling 3-Fluoro-4-methoxyphenylboronic acid/boroxine with an aryl bromide.

Objective: To synthesize a biaryl product via a palladium-catalyzed cross-coupling reaction.

Reagents & Materials:

-

Aryl Bromide (1.0 eq)

-

3-Fluoro-4-methoxyphenylboronic acid (contains anhydride) (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas line (N₂ or Ar)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, 3-fluoro-4-methoxyphenylboronic acid, the base, and the palladium catalyst.

-

Scientist's Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent Addition: Add the degassed solvent system via syringe. A common ratio is a 4:1 or 3:1 mixture of the organic solvent to water.

-

Scientist's Note: The water is essential for dissolving the inorganic base and facilitating the transmetallation step. The specific solvent choice can influence reaction rates and outcomes.

-

-

Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Scientist's Note: Reactions are typically complete within 2-12 hours. Incomplete conversion may be addressed by adding a fresh portion of the catalyst.

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery and Advanced Materials

The 3-fluoro-4-methoxyphenyl motif is a privileged structure in medicinal chemistry. Its incorporation into larger molecules via this boroxine has led to the development of potent and selective therapeutic agents.

-

Enzyme Inhibitors: The reagent is a key building block for synthesizing hydroxyphenylnaphthols, which act as inhibitors of 17β-hydroxysteroid dehydrogenase Type 2 (17-HSD2), an enzyme implicated in hormone-dependent cancers.[4]

-

Antitumor Agents: It has been used to construct amino-trimethoxyphenyl-aryl thiazoles, a class of compounds that function as microtubule inhibitors and show potential as anticancer drugs.[4]

-

Respiratory Disease Therapeutics: In a notable example, this boronic acid was a crucial component in the synthesis of a potent and selective PI3Kδ inhibitor, developed as a potential treatment for chronic obstructive pulmonary disease (COPD).[13]

The rationale for its use in these contexts is clear: the fluoro and methoxy groups provide specific electronic and steric properties that enhance binding affinity to the target protein while simultaneously improving drug-like properties such as metabolic stability.[1]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety and reagent handling.

-

Hazards: 3-Fluoro-4-methoxyphenylboronic acid and its boroxine are classified as irritants. They are known to cause skin irritation (H315) and serious eye irritation (H319).[4][15]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] The primary reason for this is its sensitivity to moisture, which hydrolyzes the boroxine back to the boronic acid and can lead to gradual decomposition (protodeboronation), affecting its reactivity and the stoichiometry of subsequent reactions.

Conclusion

3-Fluoro-4-methoxyphenylboroxine is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physical properties, predictable reactivity in the Suzuki-Miyaura coupling, and the strategic value of its fluorinated-methoxylated phenyl ring make it an indispensable reagent for researchers in drug discovery, medicinal chemistry, and materials science. Understanding the principles outlined in this guide allows scientists to leverage its full potential in the rational design and synthesis of novel, high-value molecules.

References

-

3-Fluoro-4-methoxyphenylboronic acid. (n.d.). LookChem. Retrieved February 21, 2026, from [Link]

-

Chemical Properties of 3-Fluoro-6-trifluoromethylbenzamide, N-(4-methoxyphenyl)-. (n.d.). Cheméo. Retrieved February 21, 2026, from [Link]

-

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate. (n.d.). Applichem. Retrieved February 21, 2026, from [Link]

-

Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 63(22), 13973–13993. [Link]

-

Soundararajan, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7433-7436. [Link]

-

Farmer, J. D., et al. (2022). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry, 63, 128678. [Link]

-

Ureshino, T., et al. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

-

Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2347. [Link]

-

Harsanyi, A., & Sandford, G. (2022). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 27(11), 3433. [Link]

-

Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

Gillis, E. P., et al. (2009). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 52(7), 1845-1868. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

-

Jmal, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]

-

Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Mirante Sema. Retrieved February 21, 2026, from [Link]

-

NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved February 21, 2026, from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved February 21, 2026, from [Link]

-

3-Fluoro-4-methoxyphenylacetonitrile. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Reich, H. J. (2020). Organic Chemistry Data. University of Wisconsin-Madison. Retrieved February 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pure-synth.com [pure-synth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. biophysics.org [biophysics.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Fluoro-3-methoxyphenylboronic Acid | 854778-31-7 | TCI EUROPE N.V. [tcichemicals.com]

Technical Guide: Structure and Synthesis of 3-Fluoro-4-methoxyphenyl Boroxine

[1]

Executive Summary

The 3-Fluoro-4-methoxyphenyl boronic anhydride trimer (henceforth 3F4M-Boroxine ) is the cyclic dehydration product of 3-Fluoro-4-methoxyphenylboronic acid.[1] Unlike its monomeric acid precursor, the trimer exists as a planar

This guide addresses the specific challenge of isolating and maintaining the anhydrous trimer, which exists in a dynamic equilibrium with the boronic acid monomer depending on water activity (

Structural Characterization

Geometric Parameters

The core of 3F4M-Boroxine is a six-membered

-

Symmetry: Idealized

symmetry in the central ring, though crystal packing forces often reduce this to -

Bond Lengths:

-

Planarity: The

core is strictly planar.[2] The three aryl substituents are twisted relative to the central plane (typically

Electronic Substituent Effects

The 3-Fluoro-4-methoxy substitution pattern dictates the Lewis acidity and hydrolytic stability of the boroxine:

| Substituent | Position Relative to Boron | Electronic Effect | Structural Impact |

| Methoxy (-OMe) | Para (Position 4) | Strong Resonance Donor (+R) | Significantly reduces the Lewis acidity of the Boron center by donating electron density into the aromatic |

| Fluorine (-F) | Meta (Position 3) | Inductive Withdrawing (-I) | Mildly increases Lewis acidity via |

Net Result: The strong donation from the para-methoxy group dominates, making 3F4M-Boroxine less electrophilic (and thus more resistant to hydrolysis) than unsubstituted phenylboroxine.

Thermodynamic Equilibrium

Boroxines are anhydrides.[2] In the presence of moisture, they revert to the boronic acid. This is an entropy-driven equilibrium.[1]

13-

Forward Reaction (Dehydration): Endothermic. Favored by high temperature and removal of water.

-

Reverse Reaction (Hydrolysis): Exothermic. Favored by ambient moisture.

Diagram 1: Hydrolysis Equilibrium Pathway

The following diagram illustrates the dynamic conversion between the monomer and trimer.

Caption: The reversible dehydration pathway.[4] Hydrolysis (blue dashed) is rapid in ambient air; Dehydration (red solid) requires thermal driving force.[1]

Experimental Protocol: Synthesis & Purification

Objective: Isolate chemically pure 3F4M-Boroxine from commercial 3-Fluoro-4-methoxyphenylboronic acid (which typically contains 5–15% anhydride impurities).[1]

Principle: Azeotropic Distillation (Dean-Stark).[1][5] Using a non-polar solvent (Toluene) allows for the formation of a binary azeotrope with water, driving the equilibrium to the right (Le Chatelier’s principle).

Reagents & Equipment

-

Precursor: 3-Fluoro-4-methoxyphenylboronic acid (CAS: 149507-26-6).[1][6][7]

-

Solvent: Anhydrous Toluene (PhMe).

-

Apparatus: Dean-Stark trap, Reflux condenser, Nitrogen inlet.

Step-by-Step Methodology

-

Setup: Assemble a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Flush the system with

for 10 minutes. -

Charging: Add 10.0 mmol (approx. 1.70 g) of the boronic acid and 100 mL of Toluene.

-

Note: The acid may not fully dissolve at room temperature.

-

-

Reflux: Heat the mixture to a vigorous reflux (

).-

Observation: As the reaction proceeds, the solution should clarify as the more soluble boroxine forms.

-

-

Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is 10 mmol (180

L) for complete trimerization. Continue reflux for 3–4 hours or until water accumulation ceases. -

Isolation:

-

Cool the solution to room temperature under

. -

Option A (Crystallization): If the boroxine precipitates upon cooling, filter under inert atmosphere.

-

Option B (Evaporation): If soluble, remove Toluene via rotary evaporation (bath temp

) to yield a white solid.

-

-

Drying: Dry the solid in a vacuum oven (

, 5 mbar) for 4 hours to remove trace solvent.

Diagram 2: Synthesis Workflow

Caption: Operational workflow for the azeotropic conversion of boronic acid to boroxine.

Analytical Validation (Self-Validating System)[1]

To ensure the product is the trimer and not the monomer, use Comparative NMR .

| Parameter | Boronic Acid (Monomer) | Boroxine (Trimer) | Validation Logic |

| Solvent | DMSO- | CDCl | Boroxines hydrolyze in wet DMSO.[1] Use dry Chloroform for the trimer. |

| The trimer typically shows an upfield shift due to ring constraints.[1] | |||

| Broad -OH singlets visible | No -OH peaks | Disappearance of the hydroxyl signal is the primary confirmation of dehydration.[1] |

Critical Check: If you observe a broad singlet around 5-8 ppm in the

References

-

LookChem. 3-Fluoro-4-methoxyphenylboronic acid Physical Properties and Commercial Data. Retrieved from [1]

-

National Institutes of Health (NIH). Thermodynamics of Boroxine Formation from Aliphatic Boronic Acid Monomers. PMC. Retrieved from [1]

-

Sigma-Aldrich. 3-Fluoro-4-methoxyphenylboronic acid Product Specification. Retrieved from [1]

-

University of Edinburgh. The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism. Research Explorer. Retrieved from

-

Organic Chemistry Portal. Synthesis of arylboronic acids and arylboronates. Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. Boroxine - Wikipedia [en.wikipedia.org]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. 149507-26-6 | (3-Fluoro-4-methoxyphenyl)boronic acid - AiFChem [aifchem.com]

- 7. pure-synth.com [pure-synth.com]

A Senior Scientist’s Guide to Sourcing and Verifying High-Purity 3-Fluoro-4-methoxyphenyl Boronic Anhydride for Critical Applications

This guide provides an in-depth technical overview for researchers, medicinal chemists, and process development scientists on the procurement and quality validation of high-purity 3-Fluoro-4-methoxyphenyl boronic acid and its associated anhydride. In fields where reaction reproducibility and impurity profiles are paramount, particularly in drug discovery and materials science, a foundational understanding of this critical reagent is essential. This document moves beyond a simple supplier list to offer a framework for reagent selection, quality control, and application success.

The Strategic Importance of 3-Fluoro-4-methoxyphenyl Boronic Acid in Modern Synthesis

3-Fluoro-4-methoxyphenyl boronic acid (CAS No: 149507-26-6) is a versatile and highly valued building block in organic synthesis.[1][2] Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds.[3] The unique electronic properties imparted by the fluorine and methoxy substituents make it a key intermediate in the synthesis of complex molecules for various sectors:

-

Pharmaceutical Development: It is a crucial reactant in the synthesis of biologically active molecules, including kinase inhibitors for oncology and agents targeting 17β-hydroxysteroid dehydrogenase, among other therapeutic targets.[2][4][5][6] The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[7]

-

Materials Science: Fluorinated and methoxy-substituted phenyl rings are incorporated into advanced materials, such as liquid crystals and high-performance polymers, where they contribute to desirable thermal and electronic properties.[6]

A critical, yet often overlooked, aspect of this reagent is its tendency to exist in equilibrium with its cyclic trimeric anhydride, the boroxine form (3-Fluoro-4-methoxyphenyl boronic acid anhydride, CAS 149506-26-3).[8] For most applications, including Suzuki couplings, this is not detrimental as the boroxine readily hydrolyzes in situ to the active boronic acid. However, the presence of varying amounts of this anhydride is a key reason why purity assessment is not always straightforward and requires robust analytical methodology.[2][4][9]

Commercial Sourcing: A Comparative Overview

The market for 3-Fluoro-4-methoxyphenyl boronic anhydride is served by a range of suppliers, from large chemical conglomerates to specialized boutique firms. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for scale-up), required purity grade, and the level of documentation provided. Below is a comparative table of representative commercial suppliers.

| Supplier | Product Name | CAS Number | Stated Purity | Notes |

| MilliporeSigma (Aldrich) | 3-Fluoro-4-methoxyphenylboronic acid | 149507-26-6 | ≥95% | Marketed as containing varying amounts of anhydride.[2][5] |

| TCI Chemicals | 3-Fluoro-4-methoxyphenylboronic Acid | 149507-26-6 | >97.0% (T) | Also explicitly states the product contains varying amounts of anhydride.[1][9] |

| Synthonix | 3-Fluoro-4-methoxyphenylboronic acid | 149507-26-6 | 98% | Available in various quantities from 10g to 100g.[1] |

| MedChemExpress (MCE) | (3-Fluoro-4-methoxyphenyl)boronic acid | 149507-26-6 | Not explicitly stated | Marketed as a biochemical reagent for research use, with solubility data provided.[10][11] |

| PureSynth | 3-Fluoro-4-Methoxyphenylboronic Acid | 149507-26-6 | Not explicitly stated | Notes that the product contains varying amounts of anhydride.[4] |

Disclaimer: This table is for informational purposes and is not an exhaustive list. Purity and availability may vary by lot and region. Researchers should always obtain lot-specific Certificates of Analysis (CoA).

The Scientist's Due Diligence: Verifying Reagent Purity

The stated purity on a supplier's bottle is the beginning, not the end, of the quality assessment process. For critical applications, especially those under GMP or leading to clinical candidates, in-house verification is a non-negotiable step. The primary concern is not just the ratio of boronic acid to boroxine, but the presence of organic and inorganic impurities that can poison catalysts, generate side products, and compromise the final product's integrity.

Common Impurities and Their Impact

-

De-boronated Species (e.g., 2-Fluoroanisole): Can arise from protodeboronation during synthesis or storage. This impurity will not participate in the desired reaction, leading to lower yields and inaccurate stoichiometry.

-

Homocoupling Products: Biphenyl impurities formed during the boronic acid synthesis.

-

Inorganic Boron Species (e.g., Boric Acid): Can interfere with reaction stoichiometry and downstream processing.

-

Residual Solvents and Reagents: Carryovers from the manufacturing process.

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is required for a comprehensive purity assessment. No single technique provides a complete picture.

| Analytical Technique | Primary Purpose & What It Measures | Strengths | Limitations |

| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Quantifies the main component and non-volatile organic impurities.[12] | High selectivity for separating closely related impurities; widely available; robust and reproducible.[3] | May not detect non-UV active impurities; boronic acids can be challenging chromatographically.[13] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile and semi-volatile impurities. | Excellent for detecting residual solvents and volatile by-products; high sensitivity and structural identification capabilities. | Not suitable for non-volatile boronic acids without derivatization.[13] |

| Quantitative NMR (qNMR) | Determines absolute purity against a certified internal standard. | Considered a primary analytical method; provides structural confirmation and quantification simultaneously. | Requires a high-field NMR spectrometer and a suitable, non-overlapping internal standard; signal overlap can be an issue. |

| Melting Point | Assesses bulk purity. | A simple, rapid initial check. A broad or depressed melting range suggests impurities. | Insensitive to low levels of impurities; boroxine/acid ratio can affect the value. |

Workflow and Protocols for Reagent Qualification

A systematic workflow ensures that only high-quality reagents are used in critical experiments.

Reagent Qualification Workflow Diagram

Caption: A typical workflow for qualifying incoming critical reagents.

Representative Experimental Protocol: HPLC Purity Assay

This protocol is a representative method and may require optimization for your specific instrumentation and sample.

-

Objective: To determine the purity of 3-Fluoro-4-methoxyphenyl boronic acid by area percent and to identify any major impurities.

-

Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

-

Column: A robust C18 column (e.g., Zorbax XDB-C18, 150 mm x 4.6 mm, 3.5 µm) is a good starting point.[3]

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

-

B: 0.1% TFA or Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Time 0 min: 95% A, 5% B

-

Time 20 min: 5% A, 95% B

-

Time 25 min: 5% A, 95% B

-

Time 26 min: 95% A, 5% B

-

Time 30 min: 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, or scan with DAD to find the absorbance maximum.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the boronic acid into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This diluent composition is crucial for ensuring solubility of both the boronic acid and potential impurities.

-

-

Analysis:

-

Inject a blank (diluent) to ensure a clean baseline.

-

Inject the prepared sample.

-

Integrate all peaks with an area greater than 0.05% of the total area.

-

-

Calculation:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

-

Causality and Trustworthiness: Using an acidic modifier in the mobile phase helps to sharpen the peak shape of the boronic acid. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities (like homocoupled products) are effectively separated and detected, providing a trustworthy purity assessment. This self-validating system ensures that what you inject is what you separate.

Conclusion

3-Fluoro-4-methoxyphenyl boronic anhydride is more than just a catalog chemical; it is a high-impact reagent whose quality dictates the success of complex synthetic campaigns. A Senior Application Scientist's perspective mandates a "trust but verify" approach. By partnering with reputable suppliers, understanding the chemistry of the reagent and its potential impurities, and implementing a robust, multi-technique analytical qualification program, researchers can ensure the integrity of their starting materials. This diligence is the foundation upon which reproducible, high-quality scientific outcomes in drug discovery and beyond are built.

References

- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzo

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (Source: RSC Publishing)

- 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid - Chem-Impex. (Source: Chem-Impex)

- Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatiz

- Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids - figshare. (Source: figshare)

- Strategies for the analysis of highly reactive pinacolboron

- 3-Fluoro-4-Methoxyphenylboronic Acid (Contains Varying Amounts Of Anhydride) - PureSynth. (Source: PureSynth)

- 3-Fluoro-4-methoxyphenylboronic acid - LookChem. (Source: LookChem)

- 3-Fluoro-4-methoxyphenylboronic acid ≥ 95% 149507-26-6 - MilliporeSigma. (Source: MilliporeSigma)

- 3-Fluoro-4-methylphenylboronic Acid (contains varying amounts of Anhydride) - TCI Chemicals. (Source: TCI Chemicals)

- 4-Fluoro-3-methoxyphenylboronic Acid | 854778-31-7 | TCI EUROPE N.V. (Source: TCI EUROPE N.V.)

- 3-Fluoro-4-methoxyphenyl boronic acid anhydride 149506-26-3 wiki - Guidechem. (Source: Guidechem)

- 3-Fluoro-4-methoxyphenylboronic acid ≥ 95% 149507-26-6 - MilliporeSigma. (Source: MilliporeSigma)

- (3-Fluoro-4-methoxyphenyl)boronic acid | Biochemical Reagent - MedchemExpress.com. (Source: MedchemExpress.com)

- (3-Fluoro-4-methoxyphenyl)boronic acid | MedChemExpress. (Source: MedChemExpress)

- Fluorine in drug discovery: Role, design and case studies. (Source: International Journal of Pharmacy and Pharmaceutical Science)

- Organic Syntheses Procedure. (Source: Organic Syntheses)

- 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. (Source: BOC Sciences)

- 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid | 505083-04-5 - TCI Chemicals. (Source: TCI Chemicals)

Sources

- 1. 3-Fluoro-4-methoxyphenylboronic acid|lookchem [lookchem.com]

- 2. 3-氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. pure-synth.com [pure-synth.com]

- 5. 3-氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Fluoro-4-methylphenylboronic Acid (contains varying amou… [cymitquimica.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. figshare.com [figshare.com]

- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Conversion of 3-Fluoro-4-methoxyphenyl Boronic Acid to its Anhydride (Boroxine)

An Application Note for Researchers and Drug Development Professionals

Abstract

Boronic acids are foundational reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, they readily exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. For certain applications, such as specific catalytic systems, covalent organic frameworks (COFs), or when precise stoichiometry is critical, the pure boroxine form is preferred. This document provides a detailed guide for the deliberate and high-yielding conversion of 3-Fluoro-4-methoxyphenyl boronic acid to its corresponding boroxine. It outlines the underlying chemical principles, provides two distinct, robust experimental protocols, and details the necessary analytical techniques for verification.

Introduction and Scientific Principles

Boronic acids (R-B(OH)₂) can undergo a reversible, intermolecular dehydration to form six-membered boroxine rings (R₃B₃O₃). This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water.[1][2]

The equilibrium between the boronic acid monomer and the boroxine trimer is influenced by several factors, including temperature, concentration, and the presence of water. The formation of the boroxine is an entropy-driven process due to the release of free water molecules, and it can be favored by increasing the temperature or by actively removing water from the system.[2][3][4] It is common for commercially available boronic acids, including 3-Fluoro-4-methoxyphenylboronic acid, to contain varying amounts of the anhydride form.[5]

The electronic properties of the substituent on the aryl ring also play a role. Electron-donating groups, such as the methoxy group in the target molecule, can support the formation of the arylboroxine.[4] Understanding and controlling this equilibrium is essential for reproducible results in synthetic applications.

Reaction Mechanism: Trimerization of Boronic Acid

The conversion is a straightforward dehydration and cyclization process.

Caption: General workflow for boroxine synthesis and characterization.

Summary of Protocol Parameters

| Parameter | Method A: Thermal Dehydration | Method B: Azeotropic Dehydration |

| Principle | Sublimation of water under vacuum | Azeotropic removal of water |

| Solvent | None | Anhydrous Toluene |

| Temperature | 100 - 120 °C | ~111 °C (Toluene reflux) |

| Pressure | High Vacuum (<1 mmHg) | Atmospheric |

| Reaction Time | 2 - 4 hours | 3 - 6 hours |

| Workup | Cooling and backfilling with inert gas | Solvent removal via rotary evaporation |

| Expected Yield | >95% | >95% |

Characterization and Validation

Confirmation of the conversion from the boronic acid to the boroxine is critical and is primarily achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for confirming the conversion. Samples should be prepared in an anhydrous deuterated solvent (e.g., CDCl₃, Toluene-d₈) to prevent hydrolysis back to the boronic acid. [6]

-

¹H NMR: The most significant change is the disappearance of the broad singlet corresponding to the two hydroxyl protons (B(OH)₂) of the boronic acid, which is typically found between δ 4.5-8.0 ppm and is exchangeable with D₂O. The aromatic signals may experience slight shifts.

-

¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. [7]The sp²-hybridized boron in a boronic acid typically appears as a broad signal around δ 28-33 ppm. Upon conversion to the sp²-hybridized boroxine, the signal sharpens and shifts to a characteristic value, often in a similar range but with a distinctly different line shape and chemical environment. [8][9][10]* ¹⁹F NMR: The fluorine signal should remain a singlet, though its chemical shift may be slightly altered upon anhydride formation.

Infrared (IR) Spectroscopy

IR spectroscopy can provide clear evidence of the conversion. [11]* Boronic Acid (Starting Material): A strong, broad absorption band is observed in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the B(OH)₂ group.

-

Boroxine (Product): This broad O-H band will be absent or significantly diminished. Strong new bands will appear, typically between 1310-1380 cm⁻¹, corresponding to the B-O stretching vibrations within the boroxine ring. [9][11]

Expected Spectroscopic Data

| Analysis | 3-Fluoro-4-methoxyphenyl Boronic Acid | Tris(3-fluoro-4-methoxyphenyl)boroxine |

| ¹H NMR | Contains a broad, D₂O-exchangeable singlet for the B(OH)₂ protons. | Absence of the B(OH)₂ proton signal. |

| ¹¹B NMR | Broad signal, approx. δ 28-33 ppm. | Sharper signal, characteristic of a boroxine environment. |

| IR (cm⁻¹) | Strong, broad O-H stretch (~3200-3600 cm⁻¹). | Absence of broad O-H stretch; appearance of strong B-O stretches (~1310-1380 cm⁻¹). |

Safety and Handling

-

General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.

-

Reagents: Boronic acids can be irritants. Avoid inhalation of dust and skin contact.

-

Procedures: High vacuum operations should be conducted behind a safety shield. Ensure glassware has no star cracks. When using a dry ice/acetone or liquid nitrogen trap, handle cryogens with appropriate thermal gloves. Toluene is flammable and should be handled away from ignition sources.

References

-

Staples, R. J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2. Dalton Transactions, 39(7), 1423-1431. Available at: [Link]

-

Iwasaki, T., et al. (2017). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – A European Journal, 23(45), 10834-10839. Available at: [Link]

-

Tokunaga, Y., et al. (2007). Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. Angewandte Chemie International Edition, 46(30), 5729-5731. Available at: [Link]

-

Wikipedia. (n.d.). Boroxine. Retrieved February 22, 2026, from [Link]

-

Islam, T. M. B., et al. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Analytical Sciences, 18(4), 469-472. Available at: [Link]

-

Yamaguchi, S., & Iovine, P. M. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Communications, 49(14), 1381-1390. Available at: [Link]

-

Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Benzeneboronic Anhydride. Organic Syntheses, 18, 8. Available at: [Link]

-

Knapp, D. M., et al. (2012). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 89, 92-112. Available at: [Link]

- Erdtmann, G., & Wanczek, K. P. (2002). Process for preparing boronic and borinic acids. U.S. Patent No. US20020161230A1.

-

Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In M. Li, J. S. Fossey, & T. D. James (Eds.), Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 44-60). Royal Society of Chemistry. Available at: [Link]

-

Islam, T. M. B., et al. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. Available at: [Link]

-

Wuts, P. G. M., & Greene, T. W. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3123-3126. Available at: [Link]

-

PureSynth. (n.d.). 3-Fluoro-4-Methoxyphenylboronic Acid (Contains Varying Amounts Of Anhydride). Retrieved February 22, 2026, from [Link]

-

Iovine, P. M., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 26(11), 3494-3503. Available at: [Link]

-

Gonzalez, C. C., et al. (2016). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. SciForum. Available at: [Link]

-

Smith, M. K., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15923-15930. Available at: [Link]

Sources

- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. pure-synth.com [pure-synth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

synthesis of 17β-hydroxysteroid dehydrogenase inhibitors using boronic anhydrides

Application Note: Precision Synthesis of 17 -HSD1 Inhibitors Using Boronic Anhydride Strategies

Executive Summary & Scientific Rationale

17

Modern medicinal chemistry has shifted from steroidal inhibitors (which often suffer from off-target hormonal effects) to non-steroidal biaryl scaffolds (e.g., thienopyrimidines, hydroxyphenylmethanones). The synthesis of these scaffolds relies heavily on Suzuki-Miyaura cross-coupling .

The Technical Challenge: While protocols often list "arylboronic acids" as reagents, these species exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines . Commercial "boronic acids" often contain significant fractions of boroxine (up to 100% in dry samples). Ignoring this "Boronic Anhydride" factor leads to:

-

Stoichiometric Errors: Molecular weight discrepancy between acid and anhydride forms causes under-loading of the nucleophile.

-

Kinetic Stalling: Boroxines are less reactive in transmetalation than their monomeric boronate 'ate' complexes, requiring in situ hydrolysis.

This guide details a precision synthesis protocol for 17

Chemical Mechanism: The Boroxine-Acid Equilibrium

To synthesize high-affinity inhibitors (IC

The Equilibrium

In the solid state, many "acids" are actually boroxines. In the reaction vessel, the boroxine must be hydrolyzed by water and activated by a base to form the reactive hydroxyboronate species

Pathway Visualization

The following diagram illustrates the critical activation step often overlooked in standard protocols.

Figure 1: The activation pathway from Boronic Anhydride (Boroxine) to the active 'Ate' complex required for Suzuki coupling.[3]

Detailed Synthetic Protocols

Protocol A: Reagent Standardization (Boroxine Quantification)

Objective: Determine the exact molarity of available boron species to correct stoichiometry.

-

Dissolution: Dissolve 10 mg of the commercial "Boronic Acid" in 0.6 mL of dry DMSO-

. -

NMR Analysis: Acquire a

H NMR spectrum immediately. -

Quantification:

-

Look for the distinct chemical shift of the ortho-protons. Boroxine protons typically appear downfield (0.1–0.3 ppm) relative to the boronic acid monomer.

-

If broad peaks are observed, add 1 drop of D

O to force hydrolysis to the monomer (Acid) form.

-

-

Calculation: If the sample is >90% boroxine, adjust the molecular weight used in Protocol B calculations to that of the anhydride divided by 3.

Protocol B: Synthesis of 3-(Hydroxyphenyl)-Thienopyrimidine Inhibitor

Context: This protocol synthesizes a mimic of the potent 17

Reagents:

-

Electrophile: 4-chloro-thieno[2,3-d]pyrimidine derivative (1.0 equiv, 1.0 mmol)

-

Nucleophile: 3-hydroxyphenylboronic acid (corrected for boroxine content: 1.2 equiv)

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

PO -

Solvent: 1,4-Dioxane / Water (4:1 ratio) — Note: Water is mandatory to hydrolyze the boroxine.

Step-by-Step Methodology:

-

Vessel Preparation: Flame-dry a microwave vial or Schlenk tube and purge with Argon.

-

Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes. Oxygen is the enemy of low-loading Pd catalysis.

-

Loading: Add the electrophile, the boronic reagent (anhydride/acid), and the base to the vial.

-

Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately.

-

Reaction:

-

Microwave: Heat to 120°C for 20 minutes.

-

Thermal: Reflux at 100°C for 4–6 hours.

-

-

Work-up:

-

Cool to room temperature.[4]

-

Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

-

Acidification: (Critical Step) The product is a phenol. The basic reaction mixture contains the phenolate. Acidify with 1M HCl to pH 4–5 to protonate the phenol before extraction.

-

Extract with EtOAc (3x), dry over Na

SO

-

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Biological Validation: 17 -HSD1 Inhibition Assay[1][2][5][6]

Once synthesized, the inhibitor must be validated against the target enzyme.

Assay Principle: Radiometric measurement of the conversion of

Workflow Diagram:

Figure 2: Radiometric assay workflow for determining IC50 values.

Data Reporting Template:

| Compound ID | Structure Type | Boronic Reagent Used | Yield (%) | 17 | Selectivity (vs Type 2) |

| Ref-1 | Estrone-C3-Amide | 3-Carbamoylphenylboronic acid | 82% | 45 ± 5 | >50x |

| New-1 | Thienopyrimidine | 3-Hydroxyphenylboroxine | 78% | 12 ± 2 | >100x |

| Ctrl | EM-1745 | N/A | N/A | 3.2 | N/A |

Senior Scientist Insights & Troubleshooting

The "Grease" Trap (Boron Impurities)

Issue: Post-purification NMR often shows broad peaks around 1.2–0.8 ppm or unexpected multiplets. Cause: Pinacol or boronic acid residues co-eluting with the product. Solution:

-

Oxidative Workup: Treat the crude reaction mixture with 1M NaOH and a small amount of H

O -

Scavengers: Use silica-bound diethanolamine (DEA) during flash chromatography to trap boronic acids.

Selectivity (Type 1 vs. Type 2)

Insight: 17

References

-

Lilienkampf, A., et al. (2009).

-hydroxysteroid dehydrogenase type 1 (17 -

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Poirier, D. (2010). 17

-Hydroxysteroid dehydrogenase inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 20(9), 1123–1145. Link -

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Document: Synthesis and biological evaluation of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitors based on a thieno[2,3-d]pyrimidi... - ChEMBL [ebi.ac.uk]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 17β-hydroxysteroid dehydrogenase type 10 steroidal inhibitors: Selectivity, metabolic stability and enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rhodium-Catalyzed 1,4-Conjugate Addition of 3-Fluoro-4-methoxyphenylboronic Anhydride to Enones

Introduction: Strategic Carbon-Carbon Bond Formation in Drug Discovery

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Among the myriad of available methodologies, the 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds (enones) stands out as a powerful tool for constructing complex molecular architectures. The rhodium-catalyzed 1,4-addition of organoboron reagents, a reaction pioneered by Miyaura and Hayashi, has emerged as a particularly robust and versatile transformation.[1] This method is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rhodium-catalyzed 1,4-conjugate addition of 3-fluoro-4-methoxyphenylboronic anhydride to enones. The 3-fluoro-4-methoxyphenyl moiety is a common structural motif in biologically active molecules, and its efficient introduction is of significant interest. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both the preparation of the boronic anhydride (boroxine) and the subsequent conjugate addition, and discuss the critical parameters that ensure high yield and selectivity.

Scientific Foundation and Mechanistic Insights

The rhodium-catalyzed 1,4-addition of arylboronic acids to enones is a well-studied process that proceeds through a catalytic cycle involving a rhodium(I) species. The generally accepted mechanism consists of three key steps: transmetalation, migratory insertion, and protonolysis.[1]

-

Transmetalation: The active rhodium catalyst, often a hydroxo-rhodium(I) species formed in situ, undergoes transmetalation with the organoboron reagent. The oxophilicity of boron facilitates the transfer of the aryl group to the rhodium center, generating an aryl-rhodium(I) intermediate. The presence of a base can accelerate this step.[3]

-

Migratory Insertion: The α,β-unsaturated enone coordinates to the aryl-rhodium(I) complex, followed by migratory insertion of the carbon-carbon double bond into the rhodium-aryl bond. This step forms a rhodium enolate intermediate and is typically the stereochemistry-determining step in asymmetric variants of the reaction.

-

Protonolysis: The rhodium enolate intermediate is protonated, often by water or an alcohol present in the reaction mixture, to release the β-arylated carbonyl product and regenerate the hydroxo-rhodium(I) catalyst, which then re-enters the catalytic cycle.[1]

The use of a boronic anhydride, or boroxine, is often advantageous. Boroxines are the cyclic trimers of boronic acids, formed by the dehydration of three boronic acid molecules.[4][5] They are in equilibrium with the corresponding boronic acid in the presence of water and can serve as a convenient, often more reactive, precursor in the catalytic cycle.[6] For certain substrates, using the boroxine directly can lead to higher yields and reproducibility.[7]

The electronic nature of the arylboronic acid plays a crucial role. The 3-fluoro-4-methoxyphenyl group presents an interesting case: the fluorine atom is an electron-withdrawing group, which increases the Lewis acidity of the boron atom, while the methoxy group is electron-donating.[8][9] This substitution pattern can influence the rate of transmetalation and the overall efficiency of the reaction.

Diagram 1: Catalytic Cycle of Rhodium-Catalyzed 1,4-Addition

Caption: The catalytic cycle for the rhodium-catalyzed conjugate addition of an arylboronic acid to an enone.

Experimental Protocols

Part A: Preparation of 3-Fluoro-4-methoxyphenylboronic Anhydride

Boronic anhydrides (boroxines) can often be prepared by the simple dehydration of the corresponding boronic acid. This can be achieved by heating under vacuum or by azeotropic removal of water.

Materials and Equipment:

-

3-Fluoro-4-methoxyphenylboronic acid

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

High-vacuum line

Step-by-Step Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methoxyphenylboronic acid (5.0 g, 29.4 mmol).

-

Add toluene (50 mL) to the flask.

-

Assemble a Dean-Stark apparatus with a condenser on top of the round-bottom flask.

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The resulting solid is the 3-fluoro-4-methoxyphenylboronic anhydride. Dry the solid further under high vacuum for 1-2 hours to remove any residual solvent and water. The product can be used in the next step without further purification.

Trustworthiness Note: The conversion of boronic acids to boroxines is a reversible equilibrium.[4] For applications requiring strictly anhydrous conditions, it is crucial to handle the prepared boroxine under an inert atmosphere (e.g., nitrogen or argon). For many rhodium-catalyzed additions in aqueous solvent systems, in-situ formation from the boronic acid is sufficient.

Part B: Rhodium-Catalyzed 1,4-Addition to an Enone (General Procedure)

This protocol provides a general procedure for the rhodium-catalyzed conjugate addition of 3-fluoro-4-methoxyphenylboronic anhydride to a generic enone, such as cyclohexenone. This can be adapted for other enone substrates.

Materials and Equipment:

-

3-Fluoro-4-methoxyphenylboronic anhydride (prepared in Part A) or 3-Fluoro-4-methoxyphenylboronic acid

-

Enone (e.g., 2-cyclohexenone)

-

[Rh(acac)(CO)₂] (acetylacetonatodicarbonylrhodium(I)) or [RhCl(C₂H₄)₂]₂

-

Phosphine ligand (e.g., BINAP, dppb)

-

Solvent (e.g., 1,4-dioxane/water or methanol/water mixture)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (nitrogen or argon)

-

Magnetic stirrer and hot plate

-

Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Step-by-Step Protocol:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the rhodium precursor (e.g., [Rh(acac)(CO)₂], 0.015 mmol, 3 mol%) and the phosphine ligand (e.g., (S)-BINAP, 0.0165 mmol, 3.3 mol%).

-

Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/water, 10:1 v/v, 5 mL) to the flask and stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

-

Reagent Addition: To the catalyst solution, add the enone (e.g., 2-cyclohexenone, 0.5 mmol, 1.0 equiv) followed by the 3-fluoro-4-methoxyphenylboronic anhydride (0.23 mmol, 1.4 equiv relative to the enone as the boronic acid).

-

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(3-fluoro-4-methoxyphenyl)cycloalkanone.

Diagram 2: Experimental Workflow

Caption: Workflow for the preparation of the boronic anhydride and its use in the rhodium-catalyzed conjugate addition.

Data Presentation and Optimization

The efficiency of the rhodium-catalyzed conjugate addition is influenced by several factors. A systematic optimization of these parameters is recommended for new substrates.

Table 1: Key Parameters for Optimization

| Parameter | Typical Range/Options | Rationale and Field Insights |

| Rhodium Precursor | [Rh(acac)(CO)₂], [RhCl(C₂H₄)₂]₂, [Rh(cod)₂]BF₄ | The choice of precursor can affect catalyst activation and stability. Acetylacetonato (acac) ligands can sometimes inhibit the reaction.[1] |

| Ligand | BINAP, dppb, phosphoramidites, chiral dienes | The ligand is crucial for catalyst stability and, in asymmetric synthesis, for enantioselectivity. The electronic and steric properties of the ligand must be matched to the substrate. |

| Solvent | Dioxane/H₂O, MeOH/H₂O, Toluene/H₂O (10:1 to 5:1) | The presence of a protic solvent like water is often essential for the protonolysis step and to facilitate the equilibrium between the boroxine and the active boronic acid.[10] |

| Temperature | 50-100 °C | Higher temperatures generally increase the reaction rate, but may lead to side reactions or catalyst decomposition. An optimal temperature must be determined empirically.[10] |

| Base (optional) | K₂CO₃, Cs₂CO₃, Et₃N | A mild base can accelerate the transmetalation step, leading to improved yields, particularly for less reactive substrates.[3] |

| Boronic Acid/Anhydride Stoichiometry | 1.2 - 2.0 equivalents | An excess of the boronic species is typically used to drive the reaction to completion and to compensate for any potential protodeboronation side reactions. |

Conclusion and Future Perspectives

The rhodium-catalyzed 1,4-conjugate addition of 3-fluoro-4-methoxyphenylboronic anhydride is a highly effective and reliable method for the synthesis of valuable β-aryl ketone building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and selectivity. The protocols provided herein serve as a robust starting point for the application of this methodology in diverse research and development settings. Future work in this area may focus on the development of more active and selective catalysts, expanding the substrate scope to include more challenging enones, and performing the reaction under more sustainable conditions.

References

-

Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC. Available at: [Link]

-

1 Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. Wiley-VCH. Available at: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. Semantic Scholar. Available at: [Link]

-

boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. LOCKSS. Available at: [Link]

-

Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett. Available at: [Link]

-

Self-condensation of phenylboronic acid. Reddit. Available at: [Link]

-

Rhodium-catalyzed addition of 4-methoxyphenylboronic acid to 3-acetylpyridine. ResearchGate. Available at: [Link]

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available at: [Link]

-

Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. Available at: [Link]

-

On-Surface Synthesis of Boroxine-Based Molecules. MDPI. Available at: [Link]

-

Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. PMC. Available at: [Link]

-

Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. Available at: [Link]

-

Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides. Organic Chemistry Portal. Available at: [Link]

-

9 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Formation of para-substituted triphenylboroxines: a computational study. PubMed. Available at: [Link]

-

Pseudo‐Solid‐State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. ResearchGate. Available at: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. On-Surface Synthesis of Boroxine-Based Molecules [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Optimization for 3-Fluoro-4-methoxyphenyl Boronic Anhydride

Ticket ID: T-BF3-OMe-001 Subject: Preventing Protodeboronation & Optimization of C-B Bond Stability Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Ticket" Context

You are likely experiencing inconsistent yields or observing the formation of 3-fluoroanisole (the protodeboronated byproduct) in your reaction mixtures.

3-Fluoro-4-methoxyphenyl boronic anhydride (often existing in equilibrium with its boronic acid form) presents a specific stability paradox:

-

The 4-Methoxy group (Electron Donating): Increases electron density at the ipso-carbon (C-B bond), making it highly susceptible to electrophilic protonolysis (acid-catalyzed protodeboronation).

-

The 3-Fluoro group (Electron Withdrawing): Inductively withdraws electron density, which can stabilize the boronate anion but may slow down the transmetalation step in cross-coupling, giving the competing deboronation reaction more time to occur.

This guide provides a self-validating system to stabilize this reagent during storage and optimize its use in Suzuki-Miyaura couplings.

Module 1: Diagnostic & Mechanism

Why is this happening?

Protodeboronation is not random; it is a competitive pathway driven by pH and water content.

-

Storage Instability: Moisture hydrolyzes the stable anhydride (boroxine) into the boronic acid. In the presence of trace acid or prolonged heating, the electron-rich aromatic ring undergoes ipso-substitution, replacing Boron with Hydrogen.

-

Reaction Instability: In basic Suzuki conditions, the formation of the boronate "ate" complex is required for reaction. However, if transmetalation to Palladium is slow, this "ate" complex can react with water (acting as a proton source), leading to irreversible product loss.

Visualizing the Failure Mode

The following diagram illustrates the equilibrium and the "Point of Failure" (PoF) where the C-B bond is lost.

Figure 1: The conversion of the stable anhydride to the active boronate species entails a risk of protodeboronation if the catalytic turnover (green path) is slower than the hydrolysis side-reaction (red path).

Module 2: Storage & Handling Protocols

The anhydride form is thermodynamically more stable than the free acid. Your goal is to maintain the anhydride state until the moment of reaction.

| Parameter | Protocol | Scientific Rationale |

| Temperature | -20°C | Lowers kinetic energy, slowing the rate of hydrolysis and subsequent deboronation. |

| Atmosphere | Inert (Ar/N2) | Prevents absorption of atmospheric moisture. Boroxines are hygroscopic; water triggers the transition to the less stable acid form. |

| Container | Desiccator | Essential. Even "dry" boronic acids can contain 10-50% anhydride. Keeping it dry shifts the equilibrium toward the stable anhydride (Le Chatelier's principle). |

| Purity Check | 1H NMR (d6-DMSO) | Check for the 3-fluoroanisole signal (approx. 6.6-7.3 ppm region, distinct from boronic acid). If >5% byproduct exists, recrystallization is required. |

Module 3: Reaction Optimization (Suzuki-Miyaura)

If you observe deboronation during the reaction, you must accelerate the Transmetalation step relative to the decomposition pathway.

Troubleshooting Decision Tree

Figure 2: Step-by-step logic to isolate the cause of deboronation during cross-coupling.

Detailed Optimization Protocols

1. Base Selection (The "Goldilocks" Zone)

Avoid strong bases like NaOH or KOH. The high concentration of hydroxide ions accelerates the formation of the boronate anion too quickly, saturating the solution before the Palladium catalyst can accept the aryl group.

-

Recommendation: Use K₃PO₄ (Potassium Phosphate Tribasic) or KF (Potassium Fluoride) .

-

Why: These provide a "buffered" basicity that generates the active boronate species at a controlled rate matching the catalytic turnover.

2. Ligand Engineering (Speed is Safety)

For electron-rich/fluoro-substituted boronic acids, standard catalysts like Pd(PPh₃)₄ are often too slow.

-

Recommendation: Use Pd(OAc)₂ + SPhos or XPhos Pd G2 .

-

Why: Buchwald dialkylbiaryl ligands (SPhos/XPhos) create an electron-rich Pd center that facilitates rapid oxidative addition and, crucially, accelerates transmetalation , consuming the unstable boronate before it can decompose.

3. The "Slow Release" Protocol

If standard optimization fails, simulate a "slow addition" by using a biphasic system with low water solubility.

-

Solvent System: Toluene/Water (20:1) or 1,4-Dioxane (Anhydrous).

-

Technique: Do not dissolve the boronic anhydride in water. Suspend it in the organic layer. This limits the concentration of the active (and unstable) "ate" complex in the aqueous phase.

Module 4: Alternative Reagents (When All Else Fails)

If the 3-Fluoro-4-methoxyphenyl boronic anhydride proves too unstable for your specific coupling partner, you must switch to a protected form that releases the free acid in situ.

| Reagent Class | Example Structure | Pros | Cons |

| MIDA Boronate | N-Methyliminodiacetic acid ester | High Stability. Stable to air/water/chromatography. Releases acid slowly under mild basic conditions. | Requires an extra hydrolysis step or specific slow-release conditions. |

| Potassium Trifluoroborate | Ar-BF₃K | Robust. Stable to oxidative conditions. | Requires a fluoride scavenger (like SiO₂ or excess base) or hydrolysis to react. |

| Pinacol Ester | Ar-Bpin | Moderate Stability. More stable than acid, but less than MIDA. | Can still suffer from protodeboronation if the coupling is slow. |

Frequently Asked Questions (FAQ)

Q: My LCMS shows a mass corresponding to the dimer (homocoupling). Is this protodeboronation? A: No. Homocoupling (Ar-Ar) is an oxidative side reaction, often caused by the presence of Oxygen. Protodeboronation results in Ar-H (mass = M-B(OH)₂ + 1). If you see homocoupling, degas your solvents more thoroughly.

Q: Can I just add more boronic anhydride to compensate for the loss? A: Yes, but with caution. Adding excess (1.5 - 2.0 equiv) is a common brute-force strategy. However, the byproduct (3-fluoroanisole) can sometimes inhibit the catalyst or complicate purification.

Q: Does the 3-Fluoro group make the boronic acid more acidic? A: Yes. The inductive effect of Fluorine lowers the pKa of the boronic acid compared to the non-fluorinated analog. This means it forms the boronate anion at a lower pH, potentially making it vulnerable to base-catalyzed decomposition earlier in the reaction.

References

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Cyclopropyl, and Vinyl Boronic Acids. Journal of the American Chemical Society. Link

- Core Reference for Mechanism: Establishes the pH-dependent pathways for protodeboron

-

Knapp, D. M., et al. (2010). MIDA Boronates: A General Solution to the Instability of Boronic Acids. Journal of the American Chemical Society. Link

- Core Reference for Alternatives: Defines the "slow release" str

-

Kinoshita, H., et al. (2015). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction: The Role of the Base. Journal of Organic Chemistry. Link

- Core Reference for Protocol: Explains why weak bases (Phosphate/Fluoride)

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

- Core Reference for Alternatives: Validates the use of BF3K salts for stabilizing sensitive aryl boron species.

removing homocoupling byproducts in 3-Fluoro-4-methoxyphenyl boronic reactions

Topic: Elimination of Homocoupling Byproducts in 3-Fluoro-4-methoxyphenyl Boronic Acid Reactions Ticket ID: BT-SUZ-3F4OMe-HC Status: Open

Executive Summary

You are encountering a persistent impurity: 3,3'-difluoro-4,4'-dimethoxybiphenyl . This symmetric biaryl forms via the oxidative homocoupling of your starting material, 3-Fluoro-4-methoxyphenyl boronic acid. This specific substrate is electronically unique; the 4-methoxy group (Electron Donating) activates the ring, while the 3-fluoro group (Inductive Withdrawing) creates a dipole that can facilitate anomalous transmetallation pathways if the catalytic cycle is not tightly synchronized.

This guide provides a root-cause analysis and three validated protocols to suppress this side reaction below 0.5%.

Module 1: Diagnostic Workflow

Before altering your chemistry, use this logic tree to identify the dominant failure mode.

Figure 1: Diagnostic logic tree for isolating the cause of homocoupling in Suzuki-Miyaura reactions.

Module 2: The Oxygen Factor (Root Cause Analysis)

The Problem: Homocoupling is primarily an oxidative process. It requires an oxidant—usually atmospheric oxygen—to facilitate the formation of a Pd(II)-peroxo species or to re-oxidize Pd(0) to Pd(II) outside the catalytic cycle.

-

Mechanism: 2 Ar-B(OH)₂ + [Ox] → Ar-Ar + ...

-

Substrate Specificity: 3-Fluoro-4-methoxyphenyl boronic acid is moderately electron-rich. Electron-rich boronic acids are more susceptible to oxidative homocoupling than electron-deficient ones [1].

The Solution: Rigorous Degassing Standard "sparging" (bubbling gas) is often insufficient for sensitive fluorinated substrates because it does not effectively remove oxygen dissolved in the solvation shell of polar solvents like Dioxane or DMF.

Protocol A: Freeze-Pump-Thaw (The Gold Standard)

-

Place solvent and base in the reaction vessel (exclude catalyst and boronic acid if possible, or add them as solids prior).

-

Freeze: Submerge flask in liquid nitrogen until contents are solid.

-

Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes.

-

Thaw: Close vacuum line, remove from N₂, and thaw in a warm water bath.

-

Repeat: Perform this cycle 3 times .

-

Backfill: Backfill with Argon (heavier than air, provides a better "blanket" than Nitrogen).

Module 3: Kinetic Control (The "Slow Release" Strategy)

The Problem: If oxygen is excluded but homocoupling persists, the cause is likely disproportionation . High concentrations of boronic acid relative to the halide favor a second transmetallation event (Ar-Pd-X becoming Ar-Pd-Ar) before the cross-coupling reductive elimination can occur [2].

The Solution: Kinetic Starvation By keeping the concentration of free boronic acid low, you force the catalyst to engage with the aryl halide (Ar-X) first.

Protocol B: Syringe Pump Addition

-

Setup: Dissolve the 3-Fluoro-4-methoxyphenyl boronic acid in the reaction solvent (e.g., THF or Dioxane).

-

Reactor: Contains Catalyst, Base, and Aryl Halide at reaction temperature.[1]

-

Rate: Add the boronic acid solution dropwise over 1 to 2 hours using a syringe pump.

-

Why it works: The steady-state concentration of boronic acid remains near zero. The Pd(II)-Ar(halide) species waits for the boronic acid, instantly transmetallates, and reductively eliminates the cross-product before a second boronic acid molecule can interfere.

Module 4: Catalyst & Ligand Engineering